Emodic Acid

Description

Emodic acid has been reported in Hamigera avellanea, Penicillium cyclopium, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

478-45-5 |

|---|---|

Molecular Formula |

C15H8O7 |

Molecular Weight |

300.22 g/mol |

IUPAC Name |

4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22) |

InChI Key |

ZJXVNNSMRGTDBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Emodic acid chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodic acid, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for assessing its biological effects and spectroscopic data for its characterization are also presented to facilitate further research and drug development endeavors.

Chemical Structure and Identification

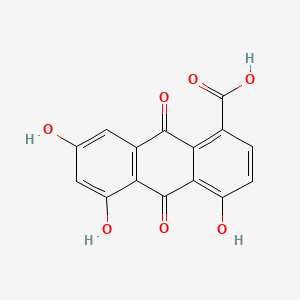

This compound, systematically named 4,5,7-trihydroxy-9,10-dioxo-anthracene-2-carboxylic acid, is a trihydroxyanthraquinone derivative. Its chemical structure is characterized by a tricyclic aromatic system with two ketone groups, three hydroxyl groups, and a carboxylic acid moiety.

Chemical Structure:

Emodic Acid: A Deep Dive into its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodic acid, an anthraquinone compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound on various cellular pathways. Drawing from a comprehensive review of preclinical research, this document details its impact on cancer progression, inflammation, and metabolic regulation. The information is presented to support further investigation and potential therapeutic development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of pro-inflammatory pathways, induction of apoptosis in cancer cells, and activation of metabolic sensors.

Anti-Cancer Effects

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its primary modes of action in cancer cells involve the inhibition of NF-κB and MAPK signaling pathways, leading to a cascade of downstream effects that hinder tumor growth and metastasis.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound has been shown to significantly inhibit NF-κB activity.[1][2][3] This inhibition is achieved by preventing the phosphorylation of the p65 subunit of NF-κB, which is essential for its transcriptional activity.[1] By suppressing NF-κB, this compound downregulates the expression of its target genes, including those encoding for matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), thereby inhibiting cancer cell invasion and migration.[1][2][3]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2][3] The inhibition of these kinases contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that emodin, a closely related compound, activates the intrinsic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[4][5] This leads to the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.[4][5] The extrinsic pathway can also be activated, as suggested by the upregulation of death receptors and activation of caspase-8.[6]

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2][3] These cytokines play a central role in orchestrating the inflammatory response.

Attenuation of NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of IL-1β. Emodin has been demonstrated to attenuate the activation of the NLRP3 inflammasome, thereby reducing IL-1β secretion and mitigating the inflammatory response.[7] This suggests a potential therapeutic role for this compound in inflammatory conditions driven by NLRP3 activation.

Metabolic Regulation

Recent studies have highlighted the role of this compound and its related compounds in regulating cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).

Activation of AMPK

AMPK is a central regulator of cellular energy homeostasis. Emodin has been shown to activate AMPK in skeletal muscle and liver cells.[8] This activation is thought to occur through the inhibition of mitochondrial respiratory complex I, leading to an increase in the AMP/ATP ratio.[8] Activated AMPK then phosphorylates downstream targets to promote catabolic processes that generate ATP and inhibit anabolic processes that consume ATP. This includes enhancing glucose uptake and inhibiting gluconeogenesis.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and the related compound emodin.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| 4T1 | Murine Mammary Carcinoma | 9.33 | 72 | [1] |

| MDA-MB-231 | Human Breast Cancer | 8.56 | 72 | [1] |

| MCF-7 | Human Breast Cancer | 7.95 | 72 | [1] |

Table 2: Effects of this compound on NF-κB Activity

| Cell Line | Treatment | Effect | Reference |

| 4T1 | 50 µM this compound, 24h | 80.75% inhibition of NF-κB transcriptional activity | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the mechanisms of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cancer cells (e.g., 4T1, MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of specific proteins in cellular pathways.

Methodology:

-

Cells are treated with this compound or a vehicle control for a designated time.

-

Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB.

Methodology:

-

Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, the cells are treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell lysates are prepared, and the luciferase activity is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

The relative NF-κB transcriptional activity is calculated and compared between treated and untreated cells.

Signaling Pathway Diagrams

The following diagrams illustrate the key cellular pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the MAPK signaling pathway.

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Caption: Emodin activates the AMPK signaling pathway.

Conclusion

This compound is a promising natural compound with multifaceted mechanisms of action that impact key cellular pathways involved in cancer, inflammation, and metabolism. Its ability to inhibit NF-κB and MAPK signaling, induce apoptosis, and activate AMPK underscores its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular effects, offering a valuable resource for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of cell-intrinsic NF-κB activity and metastatic abilities of breast cancer by aloe-emodin and emodic-acid isolated from Asphodelus microcarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Effect of Emodin via Attenuation of NLRP3 Inflammasome Activation [mdpi.com]

- 8. Emodin regulates glucose utilization by activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Emodic Acid: A Deep Dive into its Bioavailability and Metabolism for Drug Development Professionals

An In-depth Technical Guide

Introduction

Emodic acid, a key metabolite of the naturally occurring anthraquinone emodin, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various medicinal plants, emodin and its metabolites are being explored for their anti-inflammatory, anti-cancer, and neuroprotective properties. A thorough understanding of the bioavailability and metabolism of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates. While much of the available research has centered on its parent compound, emodin, this guide will synthesize the existing data to provide the most complete picture of this compound's pharmacokinetic profile and biological activity.

Bioavailability and Pharmacokinetics

The bioavailability of this compound is intrinsically linked to the administration and subsequent metabolism of its parent compound, emodin. Emodin itself exhibits low oral bioavailability, which in turn affects the systemic exposure to its metabolites, including this compound.

Pharmacokinetics of Emodin (Parent Compound)

Quantitative data on the pharmacokinetics of emodin provides valuable insights into the potential exposure levels of this compound. The following tables summarize key pharmacokinetic parameters of emodin observed in in vivo studies. It is important to note that these values are for the parent compound and not directly for this compound, for which specific pharmacokinetic data is limited.

Table 1: Pharmacokinetic Parameters of Emodin in Rats after Oral Administration

| Parameter | Value | Species | Dosage | Reference |

| Tmax (h) | 0.25 - 1 | Rat | 20 mg/kg | [1] |

| Cmax (ng/mL) | 4.5 ± 1.2 | Rat | 20 mg/kg | [1] |

| AUC (ng·h/mL) | 10.8 ± 3.1 | Rat | 20 mg/kg | [1] |

| Half-life (t½) (h) | ~2 | Rat | 15 mg/kg | [2] |

| Absolute Bioavailability (%) | ~3.2 | Rat | - | [3] |

Table 2: Pharmacokinetic Parameters of Emodin in Rats after Intravenous Administration

| Parameter | Value | Species | Dosage | Reference |

| Half-life (t½) (h) | 1.82 | Rat | 0.4 mg/kg | [3] |

| AUC (ng·h/mL) | 338.1 ± 97.2 | Rat | 5 mg/kg | [4] |

Metabolism of Emodin to this compound

This compound is a known metabolite of emodin, formed through the oxidation of the methyl group of emodin. The metabolic conversion of emodin is extensive and a primary reason for its low bioavailability.

Metabolic Pathways

The metabolism of emodin is a multi-step process involving both Phase I and Phase II reactions, primarily occurring in the liver and intestines.

-

Phase I Metabolism: This phase involves oxidation, hydroxylation, and demethylation reactions, primarily mediated by Cytochrome P450 (CYP) enzymes. Emodin is metabolized by CYP1A2 and CYP2E1. The oxidation of the methyl group of emodin leads to the formation of this compound.

-

Phase II Metabolism: This is the major metabolic pathway for emodin and its Phase I metabolites. It involves conjugation reactions, mainly glucuronidation and sulfation, which increase the water solubility of the compounds, facilitating their excretion. The key enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). UGT1A1, UGT1A9, and UGT2B7 have been identified as crucial enzymes in the glucuronidation of emodin.

Metabolic pathway of emodin to this compound and other metabolites.

Absorption, Distribution, and Excretion

Absorption

Studies on emodin suggest that its absorption mainly occurs in the small intestine. However, due to its poor solubility and extensive first-pass metabolism in the intestine and liver, the amount of unchanged emodin reaching systemic circulation is very low.

Distribution

Following absorption, emodin and its metabolites are distributed to various tissues. The highest concentrations are typically found in the liver and kidneys.

Excretion

The primary routes of excretion for emodin and its metabolites are through urine and feces. A study in rats using radiolabeled [14C]emodin showed that after a single oral administration, approximately 22% of the dose was excreted in the urine and 68% in the feces over 72 and 120 hours, respectively. Notably, a significant portion of the radioactivity in the urine (16% of the dose) was in the form of free anthraquinones, which included both emodin and this compound.[1] Conjugated metabolites are primarily eliminated through biliary excretion into the feces.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reliable study of the bioavailability and metabolism of this compound. Below are methodologies adapted from established protocols for similar compounds.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of emodin and its metabolite, this compound, in a rat model.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

-

Drug Administration: Emodin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose (e.g., 20 mg/kg). For intravenous administration, emodin is dissolved in a vehicle like a mixture of propylene glycol, ethanol, and water and administered via the tail vein.

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of emodin and this compound are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis software.

Workflow for an in vivo pharmacokinetic study.

In Vitro Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Study: The test compound (emodin or this compound) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver chamber at various time points.

-

Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

In Vitro Metabolism using Liver Microsomes

This assay helps to identify the metabolic pathways and enzymes involved in the metabolism of a compound.

-

Incubation Mixture: The test compound (emodin or this compound) is incubated with liver microsomes (from human or rat) in the presence of cofactors such as NADPH (for Phase I) or UDPGA (for Phase II).

-

Incubation: The reaction is carried out at 37°C for a specific duration.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Signaling Pathways Modulated by this compound

This compound, along with its parent compound emodin, has been shown to modulate several key signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. This compound has been reported to inhibit NF-κB activity. This inhibition is thought to occur through the suppression of the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of target genes.

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of p38, ERK, and JNK, thereby modulating cellular responses to external stimuli.

Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, survival, and proliferation. Emodin has been shown to negatively regulate this pathway, and it is plausible that this compound may have similar effects, although direct evidence is limited.

Potential modulation of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound, as a primary metabolite of emodin, demonstrates significant biological activity. However, a comprehensive understanding of its bioavailability and metabolism is still developing. The low oral bioavailability of its parent compound, emodin, presents a challenge for achieving therapeutic concentrations of this compound. Future research should focus on obtaining specific pharmacokinetic data for this compound to accurately assess its systemic exposure and therapeutic potential. Furthermore, detailed investigations into the specific molecular targets of this compound within key signaling pathways will be crucial for elucidating its mechanism of action and advancing its development as a novel therapeutic agent. Formulation strategies aimed at enhancing the absorption of emodin or developing stable derivatives of this compound could also be promising avenues for future drug development efforts.

References

- 1. Metabolism of [14C]emodin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation and sulfonation, in vitro, of the major endocrine-active metabolites of methoxychlor in the channel catfish, Ictalurus punctatus, and induction following treatment with 3-methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differences in pharmacokinetics and ex vivo antioxidant activity following intravenous and oral administrations of emodin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Emodic Acid's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Emodic acid, an anthraquinone derivative, has garnered interest within the scientific community for its potential therapeutic properties. Structurally similar to the well-studied compound emodin, this compound is being investigated for a range of biological activities. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Analysis of this compound's Bioactivities

Quantitative data from in vitro assays are crucial for evaluating the potency and efficacy of a compound. The following tables summarize the available quantitative data for this compound across various bioactivities. It is important to note that research specifically focused on this compound is still emerging, and as such, the data is limited. Much of the current understanding is extrapolated from studies on its close analog, emodin.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4T1 | Breast Cancer | Data not available | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) | Reference |

| Cytokine Secretion | 4T1 | IL-1β, IL-6 | Not specified | [1] |

Note: this compound has been shown to inhibit the secretion of pro-inflammatory cytokines IL-1β and IL-6 in 4T1 breast cancer cells.[1] However, specific IC50 values for these anti-inflammatory effects have not been reported.

Table 3: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available |

Note: Direct quantitative data on the antioxidant activity of this compound from DPPH or ABTS assays is currently limited in publicly available research. These assays are standard for determining antioxidant capacity.

Table 4: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Reference |

| Data not available | Data not available |

Note: Specific enzyme inhibition studies detailing IC50 values for this compound are not yet widely published.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the general methodologies for key experiments cited in the study of this compound and related compounds.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

2. Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Cell Lysis: Treat cells with this compound for a specified time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-JNK, phospho-p38, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Reaction Mixture: Prepare a solution of DPPH in methanol.

-

Sample Addition: Add different concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

4. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay for assessing antioxidant activity.

-

ABTS Radical Cation Generation: React ABTS stock solution with potassium persulfate and keep the mixture in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Sample Reaction: Dilute the ABTS•+ solution with ethanol or water to a specific absorbance. Add various concentrations of this compound to the diluted ABTS•+ solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation period.

-

Calculation: Determine the percentage of inhibition and the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Inhibition of Pro-inflammatory and Metastatic Pathways by this compound

Experimental Workflow for In Vitro Bioactivity Screening

Conclusion

The preliminary in vitro evidence suggests that this compound possesses promising anticancer and anti-inflammatory properties. Its inhibitory effects on key signaling pathways, such as MAPK and NF-κB, and the subsequent reduction in pro-tumorigenic cytokines and MMPs, highlight its potential as a therapeutic agent. However, the current body of research on this compound is in its nascent stages. There is a significant need for further studies to establish a comprehensive bioactivity profile. Future research should focus on determining the IC50 values of this compound in a wide array of cancer cell lines, elucidating its antioxidant and enzyme-inhibiting capacities with specific quantitative data, and expanding the investigation into its molecular mechanisms of action. This will be critical for advancing this compound from a compound of interest to a potential candidate for drug development.

References

Methodological & Application

Application Notes and Protocols for Emodic Acid as an Antimicrobial and Antiviral Agent

Introduction

Emodic acid, commonly known as emodin, is a naturally occurring anthraquinone derivative found in the roots and rhizomes of various plants, including rhubarb (Rheum palmatum), Polygonum cuspidatum, and Cassia seeds.[1][2] It has a long history of use in traditional medicine and is recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and laxative properties.[1][3] In recent decades, significant research has focused on its potential as a broad-spectrum antimicrobial and antiviral agent, making it a promising candidate for the development of new therapeutics to combat infectious diseases.[4]

These application notes provide a summary of the known antimicrobial and antiviral activities of this compound, along with detailed protocols for its evaluation in a research setting.

Section 1: Antimicrobial Activity of this compound

Application Notes

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[4][5] Its efficacy extends to drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[4] The primary mechanisms of its antibacterial action involve the disruption of the bacterial plasma membrane's integrity and subsequent interaction with intracellular proteins.[2] By increasing the permeability of the cell membrane to ions like potassium, this compound compromises essential cellular functions, leading to bacterial cell death.[2] Some studies also suggest that this compound can interfere with bacterial biofilm formation, nucleic acid and protein synthesis, and energy metabolism.[4]

Data Presentation: Antibacterial Efficacy of this compound and Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7]

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| This compound | Methicillin-resistant S. aureus (MRSA252) | 4 | [4] |

| This compound | Streptococcus mutans | 500 - 2000 | [4] |

| Aloe-emodin | Staphylococcus epidermidis | 4 - 32 | [8] |

| Aloe-emodin | Gram-positive strains (general) | 4 - 32 | [5][9] |

| Aloe-emodin | Gram-negative strains (general) | 128 - 256 | [8] |

Note: Aloe-emodin is a structural analog of this compound. MIC values can vary based on the specific strain and experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the standardized broth microdilution method for determining the MIC of this compound against a target bacterial strain.[10][11]

Materials and Reagents:

-

This compound (pure powder)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Positive control (e.g., a known antibiotic like Vancomycin)

-

Negative control (medium only)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound to a final concentration of 5120 µg/mL.[10] The final concentration of DMSO in the wells should not inhibit bacterial growth (typically ≤1%).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth (e.g., MHB) to achieve a range of desired concentrations (e.g., 256 to 0.5 µg/mL).[10] Leave the last column for positive (bacteria, no compound) and negative (broth only) controls.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. Do not add bacteria to the negative control (sterility) well. The final volume in each well is typically 100-200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[12]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7] A colorimetric indicator like Resazurin can also be used for easier endpoint determination.[12]

Visualization of Experimental Workflow and Mechanism

Section 2: Antiviral Activity of this compound

Application Notes

This compound exhibits potent, broad-spectrum antiviral activity against a diverse range of viruses, including both enveloped and non-enveloped viruses.[1] It has been shown to inhibit the replication of more than 10 different viruses, such as Herpes Simplex Virus (HSV-1, HSV-2), Influenza A Virus (IAV), Hepatitis B Virus (HBV), and various coronaviruses, including SARS-CoV.[1] The antiviral mechanisms are multifaceted and virus-specific. For coronaviruses like SARS-CoV, this compound can block the interaction between the viral Spike (S) protein and the host cell's ACE2 receptor, a critical step for viral entry.[1] It can also inhibit other viral components, such as the 3a ion channel, which affects viral release.[1] For Influenza A virus, emodin has been shown to activate host cell signaling pathways (PPARα/γ and AMPK) that interfere with viral replication.[1]

Data Presentation: Antiviral Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) of this compound against various viruses. The IC50 represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.[13]

| Compound | Virus | Cell Line | IC50 / Effective Concentration | Reference |

| This compound | SARS-CoV (S-protein binding to ACE2) | Vero E6 | ~200 µM (K1/2) | [1] |

| This compound | HCoV-OC43 (Viral Release) | RD cells | ~20 µM (K1/2) | [1] |

| This compound | Enterovirus 71 (EV71) | MRC5 cells | 29.6 µmol/L (Effective concentration) | [1] |

| This compound | SARS-CoV-2 Mpro | In vitro assay | >50% inhibition at tested conc. | [1] |

| Iodinated Emodin | Human Coronavirus NL63 (HCoV-NL63) | Vero cells | Activity comparable to Remdesivir | [3][14] |

Note: Data for antiviral activity is often presented in various forms (IC50, EC50, K1/2). Direct comparison requires careful consideration of the assay type.

Experimental Protocol: Determination of Antiviral Activity via Plaque Reduction Assay

This protocol describes a standard plaque reduction assay to quantify the inhibition of viral replication by this compound.[15]

Materials and Reagents:

-

This compound

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates

-

Virus stock with a known titer (plaque-forming units, PFU/mL)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Seed host cells in 24-well plates and grow until they form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. In separate tubes, mix the virus stock (at a concentration calculated to produce ~50-100 plaques per well) with each dilution of this compound. Include a virus-only control.

-

Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus/compound mixtures to the wells (typically 200 µL per well).[15]

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.

-

Overlay Application: After the adsorption period, remove the inoculum from the wells and gently add 1 mL of the overlay medium.[15] The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Counting: Once plaques are visible, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The viable cells will stain purple, while the plaques (areas of dead/lysed cells) will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualization of Experimental Workflow and Mechanism

References

- 1. Promising Role of Emodin as Therapeutics to Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the antibacterial activities of emodin derivatives against clinical drug-resistant bacterial strains and their interaction with proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.nl [idexx.nl]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis [frontiersin.org]

- 10. Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing [mdpi.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2 [mdpi.com]

Application Notes: Emodic Acid as a Specific Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emodic acid, an anthraquinone derivative isolated from plants such as Asphodelus microcarpus, has demonstrated potential as a modulator of key cellular signaling pathways. Research indicates its ability to control the migratory and invasive capabilities of cancer cells by inhibiting critical enzyme activities.[1] These application notes provide an overview of the enzymes and pathways targeted by this compound, along with protocols for evaluating its inhibitory effects.

Targeted Signaling Pathways

This compound has been identified as an inhibitor of several key protein kinases within crucial signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. These pathways are integral to cell proliferation, migration, inflammation, and survival.

-

MAPK Pathway: this compound markedly inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-regulated kinase (ERK).[1] These kinases are central nodes in the MAPK signaling cascade, which transmits extracellular signals to intracellular targets, regulating a wide array of cellular processes.

-

NF-κB Pathway: The compound has been shown to inhibit NF-κB activity.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the secretion of pro-tumorigenic cytokines like IL-1β and IL-6, as well as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[1]

Caption: this compound's inhibition of MAPK (p38, JNK, ERK) and NF-κB pathways.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing the results from enzyme inhibition assays with this compound. Researchers should populate this table with their experimentally determined values.

| Target Enzyme/Pathway | Assay Type | Cell Line (if applicable) | IC50 Value | Ki (Inhibition Constant) | Mode of Inhibition | Reference |

| p38 Kinase | Kinase Glo® Assay | N/A | User Data | User Data | e.g., Competitive | User Data |

| JNK Kinase | Lanthascreen® Assay | N/A | User Data | User Data | User Data | User Data |

| ERK Kinase | FRET-based Assay | N/A | User Data | User Data | User Data | User Data |

| NF-κB Activity | Reporter Assay | 4T1 breast cancer cells | User Data | N/A | N/A | [1] |

| Cell Migration | Transwell Assay | 4T1 breast cancer cells | User Data | N/A | N/A | [1] |

Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 value of this compound against a specific kinase (e.g., JNK, p38, ERK). This method should be adapted based on the specific kinase and detection method (e.g., luminescence, fluorescence).

Materials:

-

Purified recombinant kinase (p38, JNK, or ERK)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP solution

-

Kinase detection reagent (e.g., ADP-Glo™, Lanthascreen®)

-

96-well or 384-well microplates (white-walled for luminescence)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of this compound in kinase buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate to the desired working concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically but should be near the Km value for the substrate.[2]

-

Assay Reaction:

-

To each well of the microplate, add 5 µL of the serially diluted this compound or DMSO control.

-

Add 10 µL of the enzyme/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near its Km for the specific enzyme.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range.[3]

-

Stop Reaction & Detection: Stop the reaction by adding the kinase detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP and converts the ADP produced into a detectable signal (e.g., light or fluorescence).

-

Data Acquisition: Read the plate on a luminometer or spectrophotometer.

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all measurements.

-

Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Cell Migration (Transwell) Assay

This protocol is used to assess the functional effect of this compound on cancer cell migration, a process often regulated by the MAPK and NF-κB pathways.

Materials:

-

Cancer cell line (e.g., 4T1 breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

This compound

-

Serum-free medium

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.

-

Assay Setup:

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In separate tubes, treat the cell suspension with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) and incubate for 30 minutes at 37°C.

-

-

Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration but not proliferation (e.g., 12-24 hours, determined empirically).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.

-

Wash the inserts with PBS.

-

Stain the cells by immersing the inserts in a staining solution for 30 minutes.

-

-

Imaging and Quantification:

-

Thoroughly wash the inserts with water and allow them to air dry.

-

Use a microscope to capture images of the stained cells from several random fields for each membrane.

-

Count the number of migrated cells per field. The average count represents the migratory capacity of the cells under each condition.

-

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the untreated control group. Calculate the percent inhibition of migration for each concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterization of Emodic Acid using NMR and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodic acid, an anthraquinone derivative, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Accurate and comprehensive characterization of this compound is paramount for its development as a potential drug candidate. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in DMSO-d₆.

Table 1: ¹H NMR Chemical Shifts (600 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 6.59 | d | 2.04 |

| H-4 | 7.12 | d | 2.04 |

| H-5 | 7.65 | d | 1.32 |

| H-7 | 7.25 | d | 1.32 |

d: doublet

Table 2: ¹³C NMR Chemical Shifts (150 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ) ppm |

| 1 | 165.3 |

| 2 | 108.0 |

| 3 | 164.6 |

| 4 | 109.0 |

| 4a | 137.5 |

| 5 | 118.2 |

| 6 | 134.9 |

| 7 | 124.1 |

| 8 | 161.0 |

| 8a | 118.8 |

| 9 | 189.2 |

| 9a | 109.2 |

| 10 | 180.6 |

| 10a | 133.4 |

| COOH | 165.9 |

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate mass information for this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 299.0197 | 299.0190 |

Table 4: Key MS/MS Fragmentation Ions of this compound ([M-H]⁻)

| Fragment Ion m/z | Proposed Lost Fragment |

| 255.0295 | CO₂ |

| 227.0346 | CO₂ + CO |

| 211.0397 | CO₂ + CO + C₂H₂ |

| 183.0448 | CO₂ + 2CO + C₂H₂ |

UV-Vis Spectroscopic Data

Table 5: UV-Vis Absorption Maxima of Emodin in Methanol

| λmax (nm) |

| 260 |

| 299 |

| 437 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 600 MHz)

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).

-

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for enhancing ionization)

-

High-resolution mass spectrometer with an electrospray ionization (ESI) source

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a methanol/water mixture. A small amount of formic acid (e.g., 0.1%) can be added to aid protonation in positive ion mode or deprotonation in negative ion mode.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analysis of small molecules.

-

-

Full Scan MS Acquisition:

-

Acquire a full scan mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Set the mass range to cover the expected m/z of this compound (e.g., m/z 100-500).

-

-

MS/MS (Tandem MS) Acquisition:

-

Select the [M-H]⁻ ion of this compound (m/z 299.019) as the precursor ion.

-

Apply collision-induced dissociation (CID) to fragment the precursor ion.

-

Acquire the product ion spectrum to observe the characteristic fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass for the elemental composition of this compound (C₁₅H₈O₇).

-

Analyze the fragmentation pattern to confirm the structure.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Methanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a dilute solution of a known concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent (methanol) and place it in the spectrophotometer.

-

Record a baseline spectrum to correct for the solvent absorbance.

-

-

Sample Measurement:

-

Rinse the cuvette with the this compound solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

This compound Signaling Pathway Inhibition

Caption: Inhibition of key signaling pathways by this compound.

Emodic Acid: Laboratory Handling, Storage, and Experimental Protocols

Application Note 1: Proper Laboratory Handling of Emodic Acid

Introduction: this compound is a trihydroxyanthraquinone compound that requires careful handling in a laboratory setting to ensure the safety of personnel and maintain the integrity of the compound for research purposes. This document provides guidelines for the safe handling of this compound.

Personnel Safety: this compound is classified as a hazardous substance. It may be corrosive to metals and can cause severe skin burns and eye damage.[1] All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

Weighing and Dissolving: Due to its potential as a dust irritant, weighing of solid this compound should be conducted in a fume hood. To prepare stock solutions, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution into appropriate vehicles such as corn oil or formulations containing PEG300 and Tween 80 may be necessary.

| Handling Procedure | Key Considerations | Reference |

| Weighing | Perform in a chemical fume hood to avoid inhalation of powder. | [1] |

| Dissolving | Use an appropriate solvent such as DMSO for stock solutions. | |

| PPE | Always wear safety goggles, gloves, and a lab coat. | [1] |

| Ventilation | Handle in a well-ventilated area or a fume hood. | [1] |

Application Note 2: Storage and Stability of this compound

Storage Conditions: Proper storage of this compound is crucial to maintain its stability and prevent degradation. It should be stored in a tightly closed, corrosion-resistant container.[1] While some sources suggest storage at room temperature, it is best practice to refer to the manufacturer's product label for specific temperature recommendations.[1][2] For long-term storage of stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Stability: this compound is an anthraquinone, and related compounds like emodin have shown sensitivity to light.[3] Therefore, it is recommended to protect this compound from prolonged light exposure. Emodin has also been shown to be susceptible to degradation under acidic and oxidative conditions.

| Storage Parameter | Recommendation | Rationale | Reference |

| Temperature | Refer to product label; -20°C or -80°C for solutions | Prevent degradation | [1] |

| Light | Store in a dark place or in an amber vial | Prevent photodegradation | [3] |

| Container | Tightly closed, corrosion-resistant container | Prevent contamination and reaction | [1] |

| Atmosphere | Store in a dry environment | Minimize hydrolysis |

Experimental Workflow for Handling and Storage

Caption: Workflow for the safe handling and storage of this compound.

Logical Relationships for this compound Stability

Caption: Factors influencing the stability of this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Chemical fume hood

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Don appropriate PPE (lab coat, gloves, safety goggles).

-

Perform all weighing and initial dissolving steps in a chemical fume hood.

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube.

-

Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

-

Cap the tube securely and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Label the cryovials clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution

Objective: To assess the stability of this compound in a buffered solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other appropriate modifier)

-

Incubator or water bath set at 37°C

-

Autosampler vials

Procedure:

-

Prepare a working solution of this compound by diluting the DMSO stock solution in PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

-

Transfer aliquots of the working solution into several autosampler vials.

-

Analyze one vial immediately (T=0) using the developed HPLC method.

-

Incubate the remaining vials at 37°C.

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and analyze it by HPLC.

-

Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

| Time Point | Peak Area of this compound | % Remaining | Degradation Products (Peak Area) |

| 0 hr | 100% | ||

| 1 hr | |||

| 2 hr | |||

| 4 hr | |||

| 8 hr | |||

| 24 hr |

Protocol 3: NF-κB Reporter Assay

Objective: To determine the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Tumor necrosis factor-alpha (TNF-α)

-

This compound stock solution

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T-NF-κB-luciferase reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.

Protocol 4: Western Blot for Phosphorylated p38, ERK, and JNK

Objective: To assess the effect of this compound on the phosphorylation of p38, ERK, and JNK MAP kinases.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Appropriate cell culture medium and supplements

-

This compound stock solution

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or a growth factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

This compound Signaling Pathway Inhibition

Caption: Proposed inhibitory mechanism of this compound on key signaling pathways.

References

Application Notes and Protocols for the Preparation of Stable Emodic Acid Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodic acid, an anthraquinone derivative, is a bioactive compound with demonstrated anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways, including the NF-κB pathway.[1][2][3][4] Accurate and reproducible in vitro and in vivo studies involving this compound rely on the preparation of stable and accurately concentrated stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and integrity.

Data Presentation

Table 1: Solubility of this compound and Related Anthraquinones

| Compound | Solvent | Reported Solubility | Concentration (Molar) | Source |

| This compound | DMSO | Soluble (recommended solvent) | Not specified | InvivoChem |

| Emodin | DMSO | 54 mg/mL | ~199.8 mM | Selleck Chemicals |

| Emodin | Ethanol | 3 mg/mL | ~11.1 mM | Selleck Chemicals |

| Aloe-emodin | DMSO | ~2 mg/mL | ~7.4 mM | Cayman Chemical |

| Aloe-emodin | Dimethyl formamide | ~5 mg/mL | ~18.5 mM | Cayman Chemical |

Note: The solubility of this compound has not been quantitatively defined in publicly available literature. The data for emodin and aloe-emodin, which are structurally similar, are provided as a reference. It is strongly recommended to perform a solubility test for each new batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for this compound and similar anthraquinones due to its high solubilizing capacity for this class of compounds.

Materials:

-

This compound (solid powder)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of this compound:

-

The molecular weight of this compound is 300.22 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 300.22 g/mol = 0.003 g = 3 mg.

-

-

-

Weighing the this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 3 mg of this compound powder into the tared tube.

-

-

Dissolving the this compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, orange-to-red solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Preparation of Working Solutions

For cell culture experiments, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or appropriate buffer (e.g., PBS)

Procedure:

-

Serial Dilution:

-

Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

-

-

Solvent Control:

-

It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the experimental system.

-

Stability and Handling:

-

This compound solutions in DMSO are reported to be stable for up to 24 hours under normal laboratory conditions.[5]

-

For long-term storage, aliquoted stock solutions should be kept at -20°C or -80°C.

-

Avoid repeated freeze-thaw cycles.

-

Protect solutions from direct light.

Mandatory Visualization

Caption: Workflow for preparing stable this compound stock and working solutions.

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

References

- 1. Inhibition of cell-intrinsic NF-κB activity and metastatic abilities of breast cancer by aloe-emodin and emodic-acid isolated from Asphodelus microcarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (NSC-624610) | NF-κB inhibitor | CAS 478-45-5 | Buy this compound (NSC-624610) from Supplier InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"Improving the yield of emodic acid synthesis or extraction"

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis or extraction of emodic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures, offering potential solutions to improve this compound yields.

Issue 1: Low Yield During Solvent Extraction from Plant Material

Question: My this compound yield from plant sources like Rheum palmatum is consistently low. What factors should I investigate to troubleshoot this?

Answer: Low extraction yields are a common issue that can be addressed by systematically optimizing several experimental parameters. Key factors that significantly influence extraction efficiency include the choice of solvent, solid-to-solvent ratio, extraction temperature, and the extraction method itself.

Troubleshooting Steps:

-

Evaluate Your Solvent System: The polarity of the solvent is crucial for effectively dissolving emodin and related anthraquinones.[1]

-

Recommendation: Ethanol has been identified as one of the most effective solvents for anthraquinone extraction.[2][3] Methanol, often mixed with water (e.g., 60-84% methanol), is also highly efficient.[4][5] For a greener alternative, natural deep eutectic solvents (NADES), such as a 5:1 molar ratio of lactic acid to glucose with 10% water, can be effective, particularly when paired with ultrasound-assisted extraction.[6]

-

-

Optimize the Solid-to-Solvent Ratio: An insufficient volume of solvent can lead to incomplete extraction.

-

Adjust Extraction Temperature and Time: Temperature affects the solubility of this compound and the kinetics of extraction.

-

Recommendation: For ultrasound-assisted extraction (UAE), an optimal temperature is around 67°C for a duration of 33 minutes.[4] However, be aware that prolonged exposure to high temperatures (above 67°C) can lead to the extraction of impurities, which may reduce the overall yield of the target compounds.[4] For heat reflux extraction, a time of 45 minutes has been shown to be highly effective.[2][3]

-

-

Consider Pre-treatment with Acid Hydrolysis: this compound often exists in glycoside forms within the plant matrix. Acid hydrolysis can cleave these sugar moieties, releasing the free anthraquinone and significantly increasing the extraction yield.

-

Recommendation: A pre-treatment step involving acid hydrolysis can lead to a 1.3 to 3-fold increase in the concentration of extracted anthraquinones.[2]

-

-

Select the Most Efficient Extraction Method: The choice of extraction technique plays a pivotal role in the final yield.

-

Recommendation: Comparative studies indicate that heat reflux extraction is often the most prominent method for achieving the highest recovery of dihydroxyanthraquinones (DHAQs).[2][3] Ultrasound-assisted extraction (UAE) is also highly efficient, especially when optimized.[4] Microwave-assisted extraction (MAE) is noted for being much faster and requiring less solvent.[7]

-

Issue 2: Poor Yield in Chemical Synthesis

Question: I am attempting a chemical synthesis of this compound, but my final yield is much lower than expected. What are the common pitfalls?